molecular formula C11H11FO4 B13362795 Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate

Cat. No.: B13362795
M. Wt: 226.20 g/mol
InChI Key: PFCVFYAIGFNHIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate (CAS: 1252800-58-0) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₁FO₄ and a molecular weight of 226.20 g/mol. It features a 2-fluoro-3-methoxy substitution on the phenyl ring, which confers unique electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing molecules targeting diseases such as cancer and viral infections . Its synthesis typically involves condensation reactions of substituted anilines or phenols with ethyl chlorooxoacetate under controlled conditions, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6H,3H2,1-2H3

InChI Key

PFCVFYAIGFNHIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Deoxygenative α-Alkylation and α-Arylation

This reaction enables the formation of α-substituted derivatives through coupling with organoboron reagents.

Key Conditions and Outcomes:

Reagent SystemSubstrateProduct YieldReference
P(OMe)₃, Et₃B, THF, 50°CEthyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate82%
P(OMe)₃, Et₃B, CH₃CN, 50°CEthyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate75%

Mechanistic Insight :

  • Trimethyl phosphite reduces the α-keto group to a boronate enolate intermediate.

  • Triethylborane facilitates coupling with aryl/alkyl electrophiles via a radical pathway.

  • NMR studies confirm boron enolate formation within 30 minutes at 50°C .

Condensation with Hydroxyamidines

Reactions with hydroxyamidines yield substituted oxadiazoles, a pharmacologically relevant heterocyclic scaffold.

Example Reaction Pathway:

  • Intermediate Formation :

    • Ethyl 2-chloro-2-oxoacetate reacts with hydroxyamidines (e.g., 74–76 ) to form oxadiazole ethyl esters (82 ) .

    • Conditions : Trimethylaluminium catalyst, room temperature, dichloromethane.

  • Amide Coupling :

    • Oxadiazole esters react with amines (e.g., 83 ) to generate amides (77–79 ) .

Key Data :

  • Yields for oxadiazole formation: 60–75%.

  • Amidation efficiency: >85% under optimized HATU/DIPEA conditions .

Microwave-Assisted Appel Reaction

Microwave irradiation significantly enhances reaction efficiency in halogenation steps.

Comparative Study (Conventional vs. Microwave):

MethodTemperature (°C)Time (min)Yield (%)
Conventional Heating13072052
Microwave1302067

Procedure :

  • Ethyl 2-(arylimino)acetates (8 ) react with PPh₃/CCl₄ under microwave irradiation to form (E)-ethyl 2-chloro-2-(arylimino)acetates (9 ) .

  • Advantages : Reduced reaction time (>10-fold) and improved yield .

Case Study:

  • Tetrazole Formation :

    • Sodium azide reacts with ethyl 2-chloro-2-(arylimino)acetates (9 ) in acetonitrile to yield 1-aryl-1H-tetrazole-5-carboxylates (10 ) .

    • Yield : 67% under continuous flow conditions .

  • Isoxazole Synthesis :

    • Cyclization of hydroxy amidines with ethyl 2-chloro-2-oxoacetate produces isoxazole derivatives (86 ) .

Hydrolysis and Functional Group Interconversion

The α-ketoester undergoes hydrolysis to generate carboxylic acids, enabling further derivatization.

Hydrolysis Conditions:

Base/SolventTemperature (°C)ProductYield (%)
NaOH, H₂O/EtOH802-(2-Fluoro-3-methoxyphenyl)-2-oxoacetic acid90

Applications :

  • The resulting acid is a key intermediate for amide/ester derivatives in drug discovery .

Scientific Research Applications

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate are best understood through comparison with analogous 2-oxoacetate derivatives. Key differences arise from substituent positions, electronic effects, and biological activities:

Table 1: Structural and Functional Comparison of 2-Oxoacetate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-fluoro, 3-methoxy (phenyl) 226.20 Pharmaceutical intermediate; potential antiviral/anticancer applications
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate 4-chloro, 3-fluoro (phenylamino) 245.03 Intermediate for HIV-1 entry inhibitors; antiviral activity via CD4-binding site inhibition
Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate 7-cyano, 4-fluoro (indole) 247.44 HIV-1 entry inhibitor; optimized affinity for gp120-CD4 interaction
Ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate 3-chloro, 5-methoxy (phenyl) 242.66 High reactivity in Suzuki couplings; used in medicinal chemistry scaffolds
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 5-methoxy (indole) 233.22 Serotonergic activity; precursor for neuroactive compounds
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-methoxy (phenyl) 194.18 Marine-derived metabolite; antimicrobial and cytotoxic properties

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (F, Cl): Enhance reactivity in nucleophilic substitutions (e.g., ). The 2-fluoro group in the target compound increases metabolic stability compared to non-fluorinated analogs . Methoxy Groups: The 3-methoxy substituent in the target compound improves solubility and modulates steric interactions in receptor binding, contrasting with 4-methoxy analogs (e.g., ) .

Biological Activity: Antiviral Activity: Compounds with indole or phenylamino substituents () exhibit HIV-1 entry inhibition, while the target compound’s exact antiviral profile remains under investigation . Anticancer Potential: Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (IC₅₀: 0.090–0.650 μM) demonstrates potent cytotoxicity, suggesting the target compound’s fluorinated structure could enhance selectivity for cancer cell lines .

Synthetic Routes :

  • AlCl₃-Catalyzed Reactions : Indole-based derivatives () require Lewis acid catalysts, whereas phenyl-substituted analogs (e.g., ) use milder bases like triethylamine .
  • Hydrolysis Stability : The target compound’s ester group is more stable under basic conditions than its carboxylic acid derivatives (e.g., ’s compound 3′) .

Biological Activity

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which is known to enhance biological activity through improved binding affinity to target enzymes and receptors. The presence of the methoxy group can also influence lipophilicity and solubility, affecting the compound's overall pharmacokinetics.

The primary mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active or allosteric sites, thereby modulating their activity. This is particularly relevant in pathways involving metabolic processes where fluorinated compounds often exhibit enhanced potency due to their unique electronic properties .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The fluorine atom's presence has been correlated with increased antimicrobial efficacy in similar compounds .

Antimicrobial Efficacy

Recent studies have demonstrated that this compound shows significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for related compounds have been documented, providing a comparative framework:

CompoundMIC (µM)Activity
MA-115616Strong
MA-111532Moderate
MA-111664Moderate
Control>128None

These results indicate that the compound's structural modifications, particularly the introduction of fluorine and methoxy groups, enhance its antimicrobial properties compared to non-fluorinated analogs .

Cytotoxicity Studies

In vitro studies evaluating cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) have shown promising results. The IC50 values for related compounds are summarized below:

CompoundCell LineIC50 (µM)
Compound AHCT-11639.6 ± 14
Compound BMIA PaCa-220.9 ± 6.4

These findings suggest that this compound may possess anticancer properties, warranting further investigation into its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis has identified key features influencing biological activity:

  • Fluorination : Introduction of fluorine enhances binding affinity and selectivity towards biological targets.
  • Methoxy Group : The presence of the methoxy group improves solubility and bioavailability.
  • Aromatic Substituents : Variations in the aromatic ring structure can lead to significant changes in biological activity, as seen in comparisons with non-fluorinated derivatives .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity : A study comparing fluoroaryl derivatives demonstrated that modifications significantly impacted their antimicrobial potency against Staphylococcus aureus and Escherichia coli.
    • Results : Compounds with fluorinated moieties showed increased inhibition zones compared to their non-fluorinated counterparts, reinforcing the importance of structural modifications in enhancing efficacy .
  • Cancer Cell Line Studies : Research on quinolone derivatives indicated that specific substitutions on the aromatic rings led to improved cytotoxic effects against various cancer cell lines.
    • Findings : Certain derivatives exhibited IC50 values below 10 µM, highlighting the potential for developing effective anticancer agents based on structural modifications similar to those observed in this compound .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a substituted aniline or phenol derivative with ethyl 2-chloro-2-oxoacetate. For example:

  • Step 1 : Dissolve 2-fluoro-3-methoxyphenol or a related precursor in dichloromethane (DCM) with triethylamine (TEA) as a base to deprotonate reactive sites.
  • Step 2 : Add ethyl 2-chloro-2-oxoacetate dropwise at 0°C to control exothermic reactions.
  • Step 3 : Stir at room temperature for 6–12 hours, followed by washing with aqueous K₂CO₃ to remove unreacted starting materials.
  • Step 4 : Purify via column chromatography or recrystallization to isolate the product. Yield optimization (e.g., ~78%) is achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and methoxy groups on the phenyl ring).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and purity.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
  • Elemental Analysis : Confirms empirical formula consistency. Cross-verification with synthetic intermediates (e.g., ethyl 2-chloro-2-oxoacetate) ensures structural fidelity .

Q. What are the recommended handling and storage conditions?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid dust generation; the compound may irritate skin or respiratory systems.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Monitor for discoloration or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity compared to non-polar alternatives.
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., dimerization).
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Workup : Sequential washes with dilute acid/base remove unreacted amines or phenols.
  • Case Study : A 78.6% yield was reported for a structurally similar compound using TEA in DCM under strict temperature control .

Q. What are the key challenges in analyzing regioselectivity in its derivatives?

  • Substituent Effects : The electron-withdrawing fluorine and electron-donating methoxy groups influence reactivity at specific positions (e.g., para vs. ortho substitution).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or computational modeling (DFT) to map reaction pathways.
  • Example : In substituted phenyl derivatives, chlorine at the 3-position directs nucleophilic attacks to the 5-position due to steric and electronic effects .

Q. How to address contradictions in spectroscopic data from different studies?

  • Data Triangulation : Combine NMR, LC-MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
  • Batch Variability : Trace impurities (e.g., residual solvents) may alter NMR shifts; repurify samples before analysis.
  • Case Study : Discrepancies in melting points (e.g., 133–136°C vs. 140°C) for similar compounds highlight the need for standardized recrystallization protocols .

Q. What are the mechanisms involved in oxidative dearomatization reactions of this compound?

  • Pathway : The electron-rich phenyl ring undergoes oxidation (e.g., with m-CPBA or KMnO₄) to form a diketone intermediate.
  • Key Steps :

Electrophilic Attack : Oxidizing agents generate a reactive oxonium ion.

Ring Opening : Loss of aromaticity yields a conjugated dienone.

Rearrangement : Stabilization via keto-enol tautomerism or cyclization.

  • Application : Ethyl 2-(2,4-dihydroxy-3,5-dimethylphenyl)-2-oxoacetate derivatives undergo oxidative dearomatization to form bioactive sorbicillinoids .

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